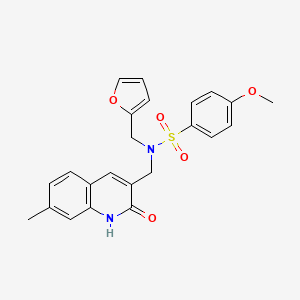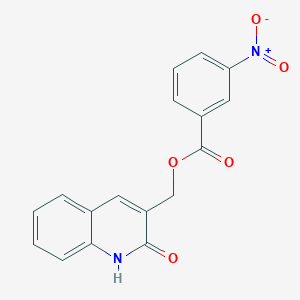
1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. The compound has been found to possess unique biochemical and physiological effects that make it a promising candidate for various therapeutic purposes.
Wirkmechanismus
The mechanism of action of 1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). Additionally, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2. Additionally, the compound has been found to modulate the activity of various neurotransmitters in the brain, leading to its analgesic, anticonvulsant, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. The compound has been found to be effective in reducing inflammation and pain in various animal models. Additionally, the compound has been found to be relatively safe and well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of the compound is time-consuming and requires specialized equipment and expertise. Additionally, the compound is relatively expensive compared to other compounds used in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide. One possible direction is to further investigate the mechanism of action of the compound. Understanding how the compound exerts its effects could lead to the development of more effective and targeted therapies.
Another future direction is to explore the potential applications of the compound in the treatment of other disorders, such as epilepsy and schizophrenia. The compound has been found to exhibit anticonvulsant and antipsychotic properties, making it a promising candidate for these indications.
Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. This could make the compound more accessible to researchers and lead to more widespread use in lab experiments.
Conclusion
This compound is a promising compound that has gained significant attention in the scientific research community. The compound has been found to possess unique biochemical and physiological effects that make it a promising candidate for various therapeutic purposes. While there are some limitations to using the compound in lab experiments, its potential applications in drug development make it an important area of research for the future.
Synthesemethoden
The synthesis of 1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 4-piperidone, which is reacted with ethyl 4-bromobenzoate to form 4-ethoxy-1-(4-bromobenzoyl)piperidine. This intermediate is then reacted with sodium hydride and 4-aminobenzenesulfonamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its potential applications in drug development. The compound has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, the compound has been found to exhibit anticonvulsant and antipsychotic properties, making it a potential candidate for the treatment of epilepsy and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-benzamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-29-19-9-8-17(14-18(19)23-21(26)16-6-4-3-5-7-16)30(27,28)24-12-10-15(11-13-24)20(22)25/h3-9,14-15H,2,10-13H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVITJRCAIELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

